![molecular formula C20H22N2O3 B2923814 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide CAS No. 941957-35-3](/img/structure/B2923814.png)
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research into the synthesis and biological evaluation of related compounds demonstrates the importance of conformational analysis in the development of potent opioid kappa agonists. Studies have shown that compounds with specific structural modifications, including N-[2-(1-pyrrolidinyl)ethyl]acetamides, possess significant kappa agonist properties. Such findings highlight the utility of these compounds in exploring potential therapeutic applications, particularly in pain management and analgesic effects. For instance, one study identified a compound that was significantly more active than a known kappa agonist in vitro and exhibited potent analgesic effects in a mouse model (Costello et al., 1991). Another study further explored structure/activity relationships, discovering a series of potent and selective kappa-opioid agonists with notable naloxone-reversible analgesic effects (Barlow et al., 1991).
Chemical Synthesis and Modification
The chemical synthesis and modification of pyrrolidinyl compounds, including the creation of fluorinated derivatives, are of significant interest due to their potential in creating novel therapeutic agents. A study demonstrated the synthesis of a fluorinated derivative of a Sigma-1 receptor modulator, illustrating the methodologies for incorporating fluorine into pyrrolidinyl scaffolds, which could influence pharmacokinetic and pharmacodynamic properties (Kuznecovs et al., 2020).
Pharmacological Characterization
The pharmacological characterization of compounds structurally related to N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(p-tolyloxy)acetamide provides insights into their potential therapeutic applications. For example, a study on a novel κ-opioid receptor antagonist demonstrated its high affinity and selectivity, suggesting its utility in treating depression and addiction disorders due to its effect on kappa opioid receptors (Grimwood et al., 2011).
Antioxidant Activity
Research into the antioxidant activity of pyrrolidine derivatives emphasizes the importance of structural elements in scavenging free radicals. A study on the synthesis and evaluation of antioxidant activity of 3-pyrroline-2-ones provided both experimental and theoretical insights into their effectiveness as radical scavengers, highlighting the potential for these compounds in mitigating oxidative stress (Nguyen et al., 2022).
Propriétés
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-5-9-17(10-6-14)25-13-19(23)21-16-8-7-15(2)18(12-16)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXIKHBSQSSVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
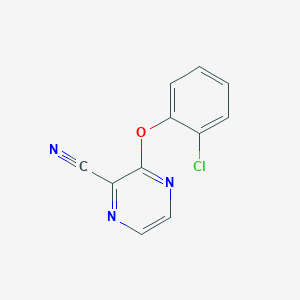
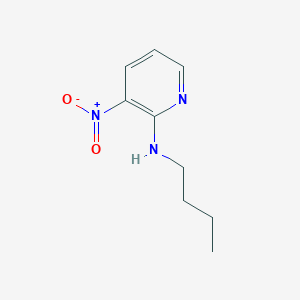
![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate](/img/structure/B2923733.png)


![Methyl 4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}carbamoyl)benzoate](/img/structure/B2923738.png)

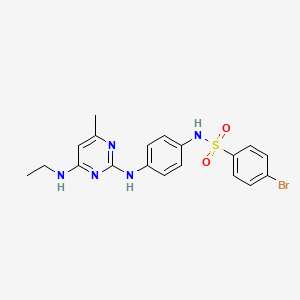
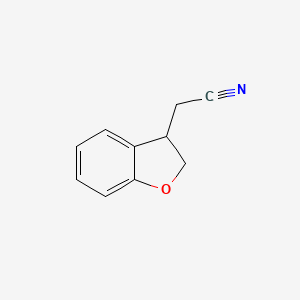
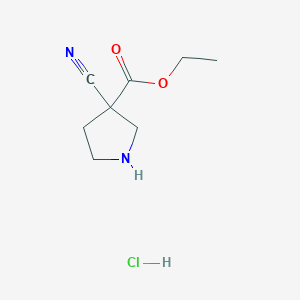
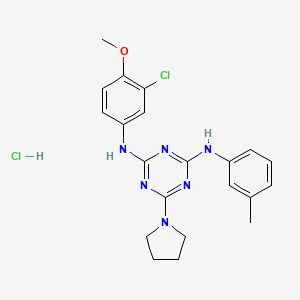
![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)
![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)
